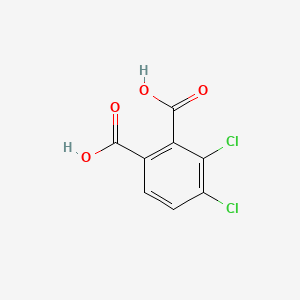

3,4-dichlorophthalic Acid

Descripción

Contextualization within Aromatic Dicarboxylic Acids and Their Derivatives

Aromatic dicarboxylic acids are characterized by a benzene (B151609) ring substituted with two carboxylic acid groups (-COOH). The positional isomers of benzenedicarboxylic acid are phthalic acid (1,2-), isophthalic acid (1,3-), and terephthalic acid (1,4-). d-nb.infoichf.edu.plwikipedia.org These foundational compounds are of immense industrial importance, serving as monomers for the production of polymers like polyesters and as precursors for plasticizers. ichf.edu.plnih.gov

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of phthalic acid gives rise to halogenated phthalic acids. This substitution significantly modifies the electronic and steric properties of the molecule. The strong electron-withdrawing nature of chlorine atoms enhances the acidity of the carboxylic acid groups and influences the reactivity of the benzene ring. 3,4-Dichlorophthalic acid is one such derivative, with chlorine atoms at the 3 and 4 positions of the phthalic acid backbone.

The corresponding anhydrides of these acids are also crucial in synthesis. Phthalic anhydride (B1165640) and its halogenated derivatives are key intermediates in the production of dyes, pigments, pharmaceuticals, and high-performance polymers. google.commdpi.comnordmann.global The dehydration of the ortho-positioned carboxylic acid groups in phthalic acids to form a cyclic anhydride is a highly reactive process, enabling a broad range of chemical transformations. d-nb.infonih.gov

Significance of Dichlorinated Phthalic Acid Isomers in Synthetic Chemistry

Dichlorinated phthalic acid isomers, including this compound, are valuable intermediates in organic synthesis. The presence and position of the two chlorine atoms provide a handle for further functionalization and influence the properties of the resulting products. For instance, the chlorination of phthalic anhydride can lead to a mixture of dichlorinated derivatives, including 3,4-dichlorophthalic anhydride, 3,6-dichlorophthalic anhydride, and 4,5-dichlorophthalic anhydride. google.com

The reactivity of these isomers can be selectively harnessed. For example, in the synthesis of plant growth regulators, 3,5-dichlorophthalic acid has been shown to be a useful precursor. google.com The synthesis of this specific isomer can be challenging due to the directing effects of the substituents on the aromatic ring. google.comgoogle.com

Furthermore, dichlorinated phthalic acids and their anhydrides are used in the preparation of chiral resolving agents. For instance, chiral dichlorophthalic acids have been developed for the enantioresolution of alcohols, demonstrating improved performance in HPLC separations compared to their non-halogenated counterparts. tcichemicals.com The presence of heavy chlorine atoms can also aid in the determination of absolute configuration by X-ray crystallography. tcichemicals.com

The table below provides a comparative overview of some dichlorinated phthalic acid isomers:

| Isomer | Structure | Key Synthetic Applications |

| This compound | A benzene ring with two adjacent carboxylic acid groups at positions 1 and 2, and two chlorine atoms at positions 3 and 4. | Precursor to specialized polymers and fine chemicals. |

| 3,5-Dichlorophthalic Acid | A benzene ring with two adjacent carboxylic acid groups at positions 1 and 2, and two chlorine atoms at positions 3 and 5. | Synthesis of plant growth regulators. google.com |

| 3,6-Dichlorophthalic Acid | A benzene ring with two adjacent carboxylic acid groups at positions 1 and 2, and two chlorine atoms at positions 3 and 6. | Can be prepared by selective hydrodechlorination of more highly chlorinated phthalic acids. acs.org |

| 4,5-Dichlorophthalic Acid | A benzene ring with two adjacent carboxylic acid groups at positions 1 and 2, and two chlorine atoms at positions 4 and 5. | Intermediate for dyes, pigments, pharmaceuticals, and polymers; used in the synthesis of chiral resolving agents. nordmann.globaltcichemicals.comontosight.ai |

Overview of Research Trajectories for Isomeric Dichlorophthalic Acids

Current research on isomeric dichlorophthalic acids is multifaceted, extending into materials science, medicinal chemistry, and environmental science. A significant area of investigation involves their use as building blocks for novel polymers and co-crystals with unique photoluminescence and electronic properties. researchgate.net The incorporation of halogen atoms can enhance properties like fire resistance and introduce specific intermolecular interactions.

In the field of coordination chemistry, dichlorophthalic acids are used as ligands to create metal-organic frameworks (MOFs) and coordination polymers. For example, metal complexes of 4,5-dichlorophthalic acid have been synthesized and studied for their nanoscale and electronic properties. dergipark.org.tr

The synthesis of specific isomers with high purity remains a key research focus. Direct chlorination of phthalic anhydride often yields a mixture of isomers, necessitating the development of more selective synthetic routes or efficient separation techniques. google.comgoogle.com Methods such as controlled hydrodechlorination of polychlorinated phthalic acids are being explored to produce specific isomers like 3,6-dichlorophthalic acid. acs.org

Furthermore, the reactivity of dichlorophthalic anhydrides is being explored for the synthesis of novel heterocyclic compounds with potential biological activity. For example, the reaction of 4,5-dichlorophthalic anhydride with various nucleophiles has been studied to produce new carboxylic acid derivatives. mdpi.com

The environmental fate and biodegradability of phthalic acid isomers and their derivatives are also under investigation, given their widespread industrial use. nih.gov Understanding the persistence and potential transformation of these compounds in the environment is crucial for sustainable chemical practices.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDBKSANIWMLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388572 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-06-2 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichlorophthalic Acid and Precursors

Regioselective Synthesis Pathways

Achieving high regioselectivity in the synthesis of 3,4-dichlorophthalic acid or its precursors is a key challenge. Research has explored various strategies to direct the chlorination of phthalic anhydride (B1165640) and to selectively dechlorinate more highly chlorinated derivatives.

Chlorination Reactions of Phthalic Anhydride and Related Substrates

The direct chlorination of phthalic anhydride is a common method for producing dichlorophthalic anhydrides. However, this reaction typically results in a mixture of isomers, including 3,4-, 4,5-, and 3,6-dichlorophthalic anhydrides. The distribution of these isomers is dependent on the reaction conditions, such as the catalyst and solvent used.

One documented method involves the chlorination of phthalic anhydride dissolved in oleum with iodine as a catalyst. This process is known to produce a mixture of 3,4-, 4,5-, and 3,6-dichlorophthalic anhydrides. For instance, passing chlorine through a solution of phthalic anhydride in 20% oleum at 60°C in the presence of iodine yields a precipitate containing these three isomers in approximate proportions of 30:10:60 (3,4- to 4,5- to 3,6-).

Another approach to obtaining chlorinated phthalic anhydrides is through the chlorination of alkali metal phthalates in an aqueous solution. For example, 4,5-dichlorophthalic acid can be synthesized by chlorinating neutral sodium phthalate (B1215562) in an aqueous solution of sodium carbonate, using antimony salts as a catalyst. While this specific method is for the 4,5-isomer, it illustrates the use of alternative substrates and catalysts to influence the chlorination pattern.

The direct synthesis of monochlorinated phthalic anhydrides, such as 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, can also be achieved through the controlled chlorination of phthalic anhydride. These monochlorinated compounds can serve as intermediates for further chlorination, although controlling the subsequent addition of a second chlorine atom to the desired 3,4-positions remains a challenge.

Table 1: Isomeric Distribution in the Chlorination of Phthalic Anhydride

| Isomer | Approximate Proportion (%) |

|---|---|

| 3,4-Dichlorophthalic Anhydride | 30 |

| 4,5-Dichlorophthalic Anhydride | 10 |

Note: Proportions are based on a specific chlorination process in oleum with an iodine catalyst.

Controlled Hydrodechlorination Strategies from Polychlorinated Phthalimides and Anhydrides

Controlled hydrodechlorination of more highly chlorinated phthalic acid derivatives presents an alternative pathway to specific dichlorinated isomers. This method involves the selective removal of chlorine atoms from a polychlorinated starting material.

For instance, the preparation of 3,5-dichlorophthalic acid has been demonstrated through the treatment of N-substituted tetrachlorophthalimides or trichlorophthalimides with zinc and a base in an aqueous solution. This process, followed by acidification, yields the desired dichlorinated product. It has been noted that in the hydrodechlorination of tetrachlorophthalic anhydride using zinc and sodium hydroxide, chlorine atoms are removed in a specific order: first from the 5-position, then the 4-position, and finally the 3-position. Consequently, removing two chlorine atoms from tetrachlorophthalic anhydride results in 3,6-dichlorophthalic acid. Similarly, removing one chlorine from 3,4,6-trichlorophthalic anhydride also yields 3,6-dichlorophthalic acid.

Interconversion between Acid and Anhydride Forms

The ability to easily convert between this compound and its anhydride is crucial for both its synthesis and purification. This interconversion is typically achieved through acid-catalyzed hydrolysis of the anhydride and dehydration of the acid.

Acid-Catalyzed Hydrolysis of 3,4-Dichlorophthalic Anhydride

3,4-Dichlorophthalic anhydride can be selectively converted to this compound by treatment with sulfuric acid of a specific concentration. Anhydrides with one ortho-chloro substituent, such as 3,4-dichlorophthalic anhydride, are hydrolyzed by sulfuric acid with a strength of less than 85-90%. google.com This property is key to separating it from other isomers.

For example, if a toluene solution containing a mixture of 3,4- and 3,6-dichlorophthalic anhydrides is treated with 56% sulfuric acid at 90-95°C, only the 3,4-dichlorophthalic anhydride is converted to its corresponding acid. google.com This newly formed this compound, being insoluble in both the toluene and the sulfuric acid, precipitates out of the solution in a pure, solid form. google.com

Dehydration to 3,4-Dichlorophthalic Anhydride via Specific Reagents

Conversely, this compound can be converted back to its anhydride form. This dehydration can be accomplished using a strong dehydrating agent like concentrated sulfuric acid. For instance, treating a mixture containing this compound with 95% sulfuric acid will selectively convert the this compound into its anhydride. google.com Other methods for the dehydration of dichlorophthalic acids, such as refluxing with acetic anhydride or azeotropic distillation with a hydrocarbon like xylene or toluene, are also established techniques for converting dicarboxylic acids to their anhydrides.

Separation and Purification Techniques for Isomeric Mixtures

Given that the direct chlorination of phthalic anhydride yields an isomeric mixture, effective separation and purification techniques are essential for isolating pure this compound or its anhydride. A particularly effective method leverages the differential reactivity of the isomers with sulfuric acid, as described in a patented process. google.com

This separation strategy is based on the observation that the ease of hydrolysis of chlorinated phthalic anhydrides with sulfuric acid depends on the number of ortho-chloro substituents. This allows for a stepwise separation of a mixture of 3,4-, 4,5-, and 3,6-dichlorophthalic anhydrides.

The process can be summarized as follows:

Initial Treatment: A mixture of the three isomers is dissolved in a mixture of oleum and chlorosulfonic acid. Water is then added to adjust the sulfuric acid concentration to 98-99%. Under these conditions, 4,5-dichlorophthalic anhydride (having no ortho-chloro substituents) is hydrolyzed to its acid form, while the 3,4- and 3,6-isomers remain as anhydrides.

First Separation: The mixture is poured onto ice, causing the 4,5-dichlorophthalic acid to precipitate, while the other two isomers remain in their anhydride form. The precipitate can be filtered off. The remaining anhydrides can be extracted with a solvent like toluene.

Second Separation: The toluene solution, now containing 3,4- and 3,6-dichlorophthalic anhydrides, is treated with 56% sulfuric acid at approximately 95°C. google.com This selectively hydrolyzes the 3,4-dichlorophthalic anhydride to its acid. google.com

Final Isolation: Upon cooling, the this compound precipitates as a pure solid and can be isolated by filtration. google.com The 3,6-dichlorophthalic anhydride remains dissolved in the toluene and can be recovered by concentrating the solution. google.com

This method provides a practical and efficient means of obtaining pure this compound from the complex mixture produced during the chlorination of phthalic anhydride.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorophthalic Anhydride |

| Phthalic Anhydride |

| 3,6-Dichlorophthalic Anhydride |

| 4,5-Dichlorophthalic Anhydride |

| 3-Chlorophthalic Anhydride |

| 4-Chlorophthalic Anhydride |

| Tetrachlorophthalimide |

| 3,4,6-Trichlorophthalic Anhydride |

| 3,6-Dichlorophthalic Acid |

| Oleum |

| Iodine |

| Sodium Phthalate |

| Antimony Salts |

| Zinc |

| Sodium Hydroxide |

| Sulfuric Acid |

| Toluene |

| Chlorosulfonic Acid |

| Acetic Anhydride |

Differential Chemical Reactivity for Isomer Separation (e.g., Selective Anhydride Formation)

One of the primary methods for separating dichlorophthalic acid isomers leverages their differential reactivity, particularly in the formation and hydrolysis of their corresponding anhydrides. The rate and equilibrium of the conversion between the dicarboxylic acid and its cyclic anhydride can be manipulated by controlling reaction conditions, such as the concentration of a dehydrating agent like sulfuric acid. google.com

This principle allows for the selective conversion of one isomer into its anhydride while others remain in their acid form, or vice versa. This chemical difference translates into a significant physical difference, as the acids and anhydrides exhibit markedly different solubilities in various organic solvents. For example, phthalic anhydrides are generally soluble in solvents like toluene, whereas the corresponding dicarboxylic acids are substantially insoluble. google.com

A specific application of this method involves treating a mixture of dichlorophthalic isomers with sulfuric acid of a carefully chosen concentration. For instance, by shaking a toluene solution containing both 3,4-dichlorophthalic anhydride and 3,6-dichlorophthalic anhydride with 56% sulfuric acid at approximately 90-95°C, the 3,4-isomer is selectively converted into this compound. google.com Because the resulting acid is insoluble in both the toluene and the aqueous sulfuric acid, it precipitates out of the solution as a pure solid and can be isolated by simple filtration. google.com The 3,6-dichlorophthalic anhydride, being unreactive under these specific conditions, remains dissolved in the toluene layer. google.com

This process effectively separates the isomers based on a controlled chemical transformation that induces a phase change for one component of the mixture.

| Isomer Mixture | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 3,4-Dichlorophthalic Anhydride & 3,6-Dichlorophthalic Anhydride | Toluene, 56% Sulfuric Acid | Shaken at 90-95°C for 3 hours | This compound precipitates; 3,6-Dichlorophthalic Anhydride remains in solution. | google.com |

| Mixture of 3,4-, 4,5-, and 3,6-Dichlorophthalic Anhydrides | Oleum, Chlorosulphonic Acid, Water | Dilution with water, warming to 50°C | 4,5-dichloro-isomer precipitates as the acid; 3,4- and 3,6- isomers remain as anhydrides. | google.com |

Chromatographic and Crystallization-Based Resolution Methods

Beyond exploiting differential chemical reactivity, chromatographic and crystallization techniques are fundamental for the high-purity resolution of dichlorophthalic acid isomers.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating structurally similar isomers like those of dichlorophthalic acid. helixchrom.comsielc.com The separation principle relies on the differential partitioning of the isomers between a stationary phase (the column) and a mobile phase (the eluent). Isomers interact with the stationary phase with varying affinities due to subtle differences in their polarity, size, and stereochemistry, causing them to travel through the column at different rates and elute separately. illinois.edu

For phthalic acid isomers, specialized columns such as mixed-mode or SHARC 1 columns, which facilitate separation based on mechanisms like hydrogen bonding, can be particularly effective. helixchrom.comsielc.com The choice of mobile phase, often a buffered mixture of organic solvents like acetonitrile and methanol (B129727), is optimized to achieve the best resolution between the isomeric peaks. sielc.com

Crystallization-Based Resolution Methods

Crystallization is a cornerstone of purification in chemical manufacturing, relying on the principle that components of a mixture often have different solubilities in a given solvent. Fractional crystallization can be used to separate dichlorophthalic acid isomers by carefully controlling the solvent, temperature, and concentration. google.com As a supersaturated solution is cooled or the solvent is slowly evaporated, the least soluble isomer will crystallize out first, allowing for its physical separation from the others that remain in the mother liquor. unifr.ch

This method can be integrated with the reactivity-based separations discussed previously. The selective hydrolysis of 3,4-dichlorophthalic anhydride to its acid form in toluene is an example of a reaction-crystallization process, where a chemical reaction triggers the crystallization of the target molecule due to its low solubility. google.com The success of any crystallization-based separation is highly dependent on identifying a suitable solvent system where the solubility differences between the isomers are maximized.

| Separation Method | Underlying Principle | Key Factors | Application Example |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a mobile and stationary phase. | Column type (e.g., mixed-mode), mobile phase composition, flow rate. | Separation of phthalic acid isomers for analytical quantification or small-scale purification. sielc.com |

| Fractional Crystallization | Differences in the solubility of isomers in a specific solvent. | Solvent choice, temperature profile, rate of cooling/evaporation. | Isolation of a less soluble isomer from a mixture by inducing its selective crystallization from a solution. google.com |

| Reaction-Crystallization | A chemical reaction converts one isomer into a less soluble form, causing it to crystallize. | Selective reagent, solvent in which the product is insoluble. | Selective hydrolysis of 3,4-dichlorophthalic anhydride to the insoluble acid, separating it from other soluble anhydrides. google.com |

Reactivity and Derivatization Pathways of 3,4 Dichlorophthalic Acid

Nucleophilic Substitution Reactions at Chlorine Centers

The chlorine atoms on the aromatic ring of 3,4-dichlorophthalic acid are susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The presence of two electron-withdrawing carboxylic acid groups ortho and meta to the chlorine atoms enhances the electrophilicity of the carbon atoms to which the chlorines are attached, thereby facilitating nucleophilic attack.

The general mechanism for SNAr reactions involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing groups on the ring help to delocalize the negative charge of the Meisenheimer complex, thus stabilizing it and lowering the activation energy for its formation.

Common nucleophiles for these reactions include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield a dimethoxyphthalic acid derivative, where one or both chlorine atoms are replaced by methoxy (B1213986) groups. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a significant role in determining the outcome and selectivity of the substitution. While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented in readily available literature, the principles of SNAr reactions on activated aromatic halides are well-established and applicable.

Formation of Anhydrides and Cyclic Imides

This compound readily undergoes intramolecular dehydration to form 3,4-dichlorophthalic anhydride (B1165640). This reaction is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent such as acetic anhydride. The cyclic anhydride is a stable five-membered ring and serves as a key intermediate for further derivatization.

The resulting 3,4-dichlorophthalic anhydride is a versatile precursor for the synthesis of cyclic imides. Cyclic imides are formed through the reaction of the anhydride with primary amines, followed by cyclization. The initial reaction of the anhydride with an amine leads to the formation of an amic acid, which contains both an amide and a carboxylic acid functional group. Subsequent heating of the amic acid, often in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297), induces intramolecular cyclization to form the stable five-membered imide ring. nih.govbeilstein-journals.org This two-step process is a common and efficient method for the preparation of a wide variety of N-substituted phthalimides. nih.govbeilstein-journals.org

For example, the reaction of 3,4-dichlorophthalic anhydride with an aromatic amine such as p-toluidine (B81030) would yield the corresponding N-(p-tolyl)-3,4-dichlorophthalimide. beilstein-journals.org A variety of amines, including aliphatic and aromatic primary amines, can be used to generate a diverse range of cyclic imides with different functionalities. beilstein-journals.orggoogle.com

Table 1: Examples of Reagents for Cyclic Imide Synthesis

| Anhydride Precursor | Amine | Dehydrating/Cyclizing Agent | Product Type |

| This compound | Primary Amine (e.g., Aniline) | Acetic Anhydride | N-Aryl-3,4-dichlorophthalimide |

| 3,4-Dichlorophthalic Anhydride | Aliphatic Amine (e.g., Benzylamine) | Heat, Acetic Anhydride/Sodium Acetate | N-Alkyl-3,4-dichlorophthalimide |

| 3,4-Dichlorophthalic Anhydride | Diamine (e.g., Hexamethylenediamine) | Heat, Dehydrating Agent | Bis-imide |

This table presents hypothetical examples based on general reactions of phthalic anhydrides.

Esterification Reactions with Alcohols and Polyols

The carboxylic acid groups of this compound can be readily esterified by reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process. To drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

The reaction of this compound with simple alcohols, such as methanol (B129727) or ethanol, yields the corresponding dialkyl 3,4-dichlorophthalates. These esters are often used as intermediates in organic synthesis.

Furthermore, this compound can be used as a monomer in the synthesis of polyesters through polycondensation reactions with polyols, such as diols and glycerol. For example, the reaction with a diol like ethylene (B1197577) glycol would produce a linear polyester (B1180765) chain with repeating units of the dichlorophthalate and the diol.

The polycondensation of this compound with a polyol like glycerol, which has three hydroxyl groups, can lead to the formation of branched or cross-linked polyester resins. researchgate.netrsc.org The extent of branching and the final properties of the polymer can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. researchgate.net These polyesters can find applications in coatings, adhesives, and composite materials.

Table 2: Polyesterification of this compound with Different Polyols

| Polyol | Catalyst | Polymer Structure | Potential Application |

| Ethylene Glycol | Acid Catalyst (e.g., H₂SO₄) | Linear Polyester | Fibers, Films |

| Propylene Glycol | Tin-based Catalyst | Linear Polyester | Resins, Coatings |

| Glycerol | Acid or Metal-based Catalyst | Branched/Cross-linked Polyester | Alkyd Resins, Coatings |

| Pentaerythritol | Organometallic Catalyst | Highly Branched/Cross-linked Polyester | Resins for Paints and Varnishes |

This table provides illustrative examples of polyester synthesis based on general polycondensation principles.

Amidation Reactions with Amines and Diamines

Similar to esterification, the carboxylic acid groups of this compound can react with amines to form amides. The direct reaction of a carboxylic acid with an amine is often slow and requires high temperatures to drive off the water that is formed. A more common approach is to first convert the dicarboxylic acid to its more reactive diacyl chloride, 3,4-dichlorophthaloyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

The resulting 3,4-dichlorophthaloyl chloride is highly reactive towards nucleophiles and readily reacts with primary and secondary amines to form the corresponding diamides. This reaction is a type of nucleophilic acyl substitution and is generally carried out at lower temperatures than the direct amidation of the carboxylic acid.

When this compound or its diacyl chloride is reacted with diamines, polyamides can be synthesized through a step-growth polymerization process. For example, the reaction with a diamine such as hexamethylenediamine (B150038) would result in a linear polyamide. If an aromatic diamine is used, the resulting polymer is an aramid, a class of high-performance polymers known for their high strength and thermal stability. nih.govrsc.org The properties of the resulting polyamide are dependent on the specific diamine used in the polymerization. nih.gov

Table 3: Synthesis of Amides and Polyamides from this compound Derivatives

| Amine/Diamine | Acid Derivative | Reaction Type | Product |

| Ammonia | 3,4-Dichlorophthaloyl chloride | Acylation | 3,4-Dichlorophthalamide |

| Ethylamine | 3,4-Dichlorophthaloyl chloride | Acylation | N,N'-Diethyl-3,4-dichlorophthalamide |

| Hexamethylenediamine | 3,4-Dichlorophthaloyl chloride | Polycondensation | Aliphatic Polyamide |

| p-Phenylenediamine | 3,4-Dichlorophthaloyl chloride | Polycondensation | Aramid |

This table outlines potential synthetic routes to amides and polyamides based on established organic reactions.

Coordination Chemistry and Metal Complexation

The carboxylate groups of this compound can act as ligands, coordinating to metal ions to form a variety of metal complexes. Upon deprotonation, the resulting 3,4-dichlorophthalate dianion can bind to metal centers through its oxygen atoms in various coordination modes, including monodentate, bidentate chelating, and bridging fashions. This versatility in coordination allows for the construction of diverse supramolecular architectures, from discrete metal complexes to extended coordination polymers and metal-organic frameworks.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. While specific research on MOFs derived from this compound is not widely reported, the structural characteristics of this ligand make it a potential candidate for MOF synthesis. The dicarboxylate functionality allows it to bridge multiple metal centers, forming extended networks. The presence of the chlorine atoms can influence the electronic properties and the porosity of the resulting framework.

The synthesis of MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with the organic linker in a suitable solvent. The choice of metal ion, organic linker, and reaction conditions determines the final topology and properties of the MOF. Lanthanide ions are often used in the construction of luminescent MOFs due to their unique photophysical properties. researchgate.netrsc.orgrsc.orgnih.govbohrium.com The dichlorophthalate ligand could be used to create frameworks with potential applications in gas storage, separation, catalysis, and sensing. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

The coordination of 3,4-dichlorophthalate ligands with metal ions can also lead to the formation of nanoscale metal complexes. While there is no specific literature on this compound for this application, a study on the isomeric 4,5-dichlorophthalic acid has demonstrated the synthesis of nanoscale copper(II) and zinc(II) complexes. In this research, the metal complexes were prepared by reacting the dichlorophthalic acid with the corresponding metal chloride in an ethanolic solution in the presence of a base. The resulting materials were characterized as having nanoscale dimensions.

These nanoscale metal complexes can exhibit interesting electronic and magnetic properties. uomustansiriyah.edu.iqresearchgate.netlibretexts.orgdalalinstitute.com The study on the 4,5-dichloro isomer included theoretical calculations of the electronic properties, such as the HOMO-LUMO gap, which provides insights into the chemical reactivity and kinetic stability of the molecules. Such nanoscale materials could have potential applications in areas like catalysis, electronics, and as precursors for the synthesis of metal oxide nanoparticles. nih.govmdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and spatial arrangement of atoms in 3,4-dichlorophthalic acid can be elucidated.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the two aromatic protons and the two acidic protons of the carboxyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the two carboxylic acid groups.

The aromatic region of the spectrum is expected to show two doublets. The proton at position 5 (H-5) would likely appear at a downfield chemical shift due to the deshielding effects of the adjacent chlorine atom and the ortho- and meta-positioned carboxylic acid groups. The proton at position 6 (H-6) would also be deshielding, though to a slightly lesser extent. The coupling between these two adjacent protons would result in a characteristic ortho-coupling constant (³JHH), typically in the range of 7-9 Hz.

The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The broadness of this signal is a result of hydrogen bonding and chemical exchange with residual water in the NMR solvent. The exact chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.8 - 8.0 | d | ~8 |

| H-6 | 7.6 - 7.8 | d | ~8 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the nature of their hybridization and the electronic effects of the substituents.

The two carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield chemical shifts, typically in the range of 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The six aromatic carbons will appear in the region of 120-140 ppm. The carbons directly attached to the chlorine atoms (C-3 and C-4) will be significantly deshielded. The carbons bearing the carboxylic acid groups (C-1 and C-2) will also be deshielded. The remaining two aromatic carbons (C-5 and C-6) will have chemical shifts influenced by the combined effects of the chloro and carboxyl substituents.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~135 |

| C-2 | ~133 |

| C-3 | ~138 |

| C-4 | ~136 |

| C-5 | ~130 |

| C-6 | ~128 |

| -C=O (at C-1) | ~168 |

| -C=O (at C-2) | ~167 |

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characteristic IR absorptions for this compound are expected for the O-H stretching of the carboxylic acid dimer, which typically appears as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1400-1200 cm⁻¹ and 950-900 cm⁻¹, respectively. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations will be observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

In the Raman spectrum, the symmetric C=C stretching of the aromatic ring is expected to be a strong band. The C=O stretching vibration will also be present, though typically weaker than in the IR spectrum. The C-Cl stretching vibrations are also expected to be observable.

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) can be employed. By calculating the vibrational frequencies and intensities of the optimized molecular structure of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be correlated with the experimental IR and Raman spectra. This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule, confirming the proposed structure and providing insights into its conformational properties.

Predicted Key Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (dimer) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium | Medium |

| C=O stretch | ~1700 | Strong | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Strong |

| C-O stretch / O-H bend | 1200-1400 | Strong | Medium |

| C-Cl stretch | 600-800 | Strong | Strong |

Note: These are general ranges and the exact positions and intensities will depend on the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₄Cl₂O₄), the molecular weight is 235.02 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 235. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region will show three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways for carboxylic acids. Common fragmentation pathways include the loss of a hydroxyl radical (-OH, 17 Da) to give an [M-17]⁺ ion, and the loss of a carboxyl group (-COOH, 45 Da) to give an [M-45]⁺ ion. Further fragmentation of the aromatic ring and loss of chlorine atoms or HCl could also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Identity |

| 235/237/239 | [M]⁺ (Molecular ion with isotopic pattern) |

| 218/220/222 | [M - OH]⁺ |

| 190/192/194 | [M - COOH]⁺ |

| 189/191 | [M - H₂O - Cl]⁺ |

| 154 | [M - COOH - Cl]⁺ |

Note: The m/z values are for the most abundant isotope (³⁵Cl) and will show isotopic patterns.

X-ray Diffraction (XRD) for Crystallographic Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. An XRD analysis of a suitable crystal of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the preferred conformation of the molecule in the crystalline state.

The XRD data would also reveal the planarity of the benzene (B151609) ring and the orientation of the two carboxylic acid groups and the two chlorine atoms relative to the ring. This information is crucial for understanding the steric and electronic interactions that govern the molecular conformation and the intermolecular interactions that dictate the crystal packing.

Expected Crystallographic Data for this compound:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Provides the size and shape of the unit cell |

| Z (molecules per unit cell) | Number of molecules in the unit cell |

| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles |

| Torsion Angles | Defines the conformation of the molecule |

| Hydrogen Bonding | Details of intermolecular hydrogen bonding network |

Note: This is a general outline of the expected data from an XRD experiment.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectrometry (EDS) for Morphological and Elemental Analysis of Complexes

The morphological features and elemental composition of metal complexes derived from dichlorinated phthalic acid isomers are crucial for understanding their structural and functional properties. While specific research focusing solely on this compound complexes is limited in readily available literature, studies on closely related isomers, such as 4,5-dichlorophthalic acid (4,5-DCPA), provide significant insights into the application of Scanning Electron Microscopy (SEM) and Energy Dispersive Spectrometry (EDS) for their characterization. Research on metal complexes of 4,5-DCPA, for instance, has demonstrated the utility of these techniques in revealing nano-dimensional structures and confirming elemental compositions. dergipark.org.trresearchgate.net

SEM analysis of these complexes, such as those involving copper and zinc, has shown that the compounds can form structures that have reached nano dimensions. dergipark.org.trresearchgate.net These analyses are instrumental in determining the size and shape of the particles, which can influence the material's properties and potential applications, for example, as catalysts on various surfaces. dergipark.org.trresearchgate.net The images obtained from SEM can reveal whether the compounds form crystalline structures, amorphous aggregates, or other distinct morphologies.

Complementary to the morphological information from SEM, EDS is employed to conduct elemental analysis, confirming the presence of the expected elements in the synthesized complexes. dergipark.org.trresearchgate.net For instance, in the analysis of a copper complex of 4,5-DCPA, EDS spectra would be expected to show peaks corresponding to carbon, oxygen, chlorine, and copper, thereby verifying the incorporation of both the metal and the dichlorinated phthalic acid ligand into the final product. Similarly, for a zinc complex, the characteristic X-ray signals for zinc would be detected alongside those of the ligand's constituent elements. This qualitative and semi-quantitative elemental information is vital for confirming the successful synthesis of the desired metal-ligand complex.

The combined SEM and EDS analysis, therefore, offers a comprehensive characterization of the solid-state structure of these complexes, providing visual evidence of their morphology and analytical confirmation of their elemental makeup.

Detailed Research Findings

Studies on metal complexes of 4,5-dichlorophthalic acid have provided the following illustrative findings:

Copper (II) Complex: SEM imaging of the copper complex of 4,5-DCPA revealed the formation of nano-sized particles. dergipark.org.trresearchgate.net The accompanying EDS analysis confirmed the presence of copper, chlorine, carbon, and oxygen, consistent with the expected elemental composition of a copper-4,5-dichlorophthalate complex.

Zinc (II) Complex: Similarly, the zinc complex of 4,5-DCPA was also found to have a nano-dimensional morphology when examined by SEM. dergipark.org.trresearchgate.net The EDS spectrum for this complex showed distinct peaks for zinc, chlorine, carbon, and oxygen, validating the elemental integrity of the compound. dergipark.org.trresearchgate.net

These findings underscore the importance of SEM and EDS as indispensable tools for the solid-state characterization of metal complexes with chlorinated phthalic acid derivatives. The nano-scale morphology observed in these examples suggests potential applications in fields where high surface area is advantageous.

Interactive Data Table: Elemental Composition of a Representative Dichlorophthalic Acid Complex

The following table provides a hypothetical but representative elemental analysis data set for a metal complex of a dichlorophthalic acid, as would be obtained from EDS analysis.

| Element | Symbol | Atomic % | Weight % |

| Carbon | C | 45.0 | 35.0 |

| Oxygen | O | 30.0 | 31.0 |

| Chlorine | Cl | 10.0 | 23.0 |

| Metal (e.g., Cu) | Cu | 15.0 | 11.0 |

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorophthalic Acid

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is a standard approach for predicting a wide range of molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like 3,4-dichlorophthalic acid, DFT would provide significant insights into its geometry, stability, and chemical behavior.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For this compound, this analysis would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms. The resulting energetic profile would confirm the stability of the optimized structure. However, specific published data from geometry optimization calculations for this compound, which would typically be presented in a table of structural parameters, are not available in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr A DFT analysis of this compound would map the spatial distribution of these orbitals and calculate their energy levels. This information helps predict how the molecule will interact with other chemical species. Detailed reports containing specific HOMO-LUMO energy values and energy gap calculations for this compound were not found in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. researchgate.net For this compound, an NBO analysis would quantify the stability arising from these intramolecular interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring. This provides deeper insight into the molecule's electronic structure and stability. Comprehensive NBO analysis results, including stabilization energies from donor-acceptor interactions for this compound, have not been detailed in the available literature.

Quantum Chemical Descriptors for Predictive Reactivity and Stability

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict global reactivity and stability. nih.gov These include:

Ionization Potential (IP): The energy required to remove an electron (related to EHOMO).

Electron Affinity (EA): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. While these parameters have been calculated for derivatives of the isomeric 4,5-dichlorophthalic anhydride (B1165640), a corresponding data set derived from DFT calculations for this compound is not available in the searched scientific reports. nih.gov

Theoretical Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific molecular motions, such as C=O stretching, O-H bending, and C-Cl stretching. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret UV-Vis absorption spectra. materialsciencejournal.org Although this is a standard computational practice, a detailed theoretical vibrational analysis with spectral assignments specifically for this compound was not found in the reviewed literature.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Key Chemical Intermediate and Building Block in Organic Synthesis

3,4-Dichlorophthalic acid functions as a valuable chemical intermediate and a structural building block for the synthesis of more complex molecules. Its primary role in this capacity is not as a large-scale commodity chemical, but rather in the creation of high-value, specialized reagents, particularly for applications in stereochemistry.

The most prominent example of its use as an intermediate is in the synthesis of chiral auxiliaries designed for enantiomer resolution and the determination of absolute configurations. tcichemicals.comresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In this context, this compound is used as a linker component to construct advanced chiral resolving agents. By reacting with other chiral molecules, such as camphorsultam, it forms a more complex reagent that can be attached to racemic mixtures of compounds like alcohols. tcichemicals.comnih.gov This derivatization is a critical step that enables the subsequent separation and stereochemical analysis of the original racemic compound.

Utilization in Polymer Chemistry and Resin Synthesis

While phthalic acids and their anhydrides are broadly used as monomers in the synthesis of polymers, including polyester (B1180765) and alkyd resins, specific industrial-scale applications of the 3,4-dichloro isomer are not widely documented. Phthalic acid derivatives are generally valued in polymer science for their ability to impart rigidity and thermal stability to the polymer backbone. However, the literature on high-performance polymers and resins tends to focus on other isomers, such as terephthalic acid for polyesters like Kevlar® or 4,5-dichlorophthalic anhydride (B1165640) for certain functional polymers. mdpi.comresearchgate.net Therefore, while the fundamental structure of this compound is conducive to polycondensation reactions, its specific contributions to polymer chemistry and resin synthesis are a niche area of research rather than a widespread industrial practice.

Development as Chiral Auxiliaries in Enantioresolution and Absolute Configuration Determination

A significant and well-documented application of a dichlorophthalic acid derivative is in the field of stereochemistry, specifically as part of a powerful chiral auxiliary known as Camphorsultam-Dichlorophthalic acid (CSDP acid). nih.govnih.gov This reagent was developed to overcome challenges associated with earlier methods for separating enantiomers and determining their absolute configuration. tcichemicals.com The CSDP acid method involves chemically bonding the chiral auxiliary to a racemic alcohol, converting the pair of enantiomers into a pair of diastereomers, which can then be separated and analyzed. nih.govnih.gov

Once a racemic alcohol is esterified with the CSDP acid auxiliary, the resulting diastereomeric esters possess different physical properties. This difference allows them to be separated using standard chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) on a normal-phase silica (B1680970) gel column. nih.govnih.gov

Research has shown that the CSDP acid linker provides excellent separation efficiency. For instance, the diastereomeric CSDP esters of racemic cis-3,4-dimethylcyclohexanol were well-separated by HPLC, exhibiting a separation factor (α) of 1.18 and a resolution factor (Rs) of 1.06. nih.gov Even for alcohols with very subtle chirality, such as 4-octanol, the CSDP esters could be completely separated by HPLC (α = 1.25, Rs = 1.03). nih.gov This high resolving power makes the CSDP acid a superior tool compared to auxiliaries based on non-chlorinated phthalic acid, which often yield esters that are difficult to separate. tcichemicals.comnih.gov

Table 1: HPLC Separation of Diastereomeric CSDP Esters Data sourced from Harada, N. (2016). nih.gov

| Racemic Alcohol | Separation Factor (α) | Resolution Factor (Rs) | Chromatographic Conditions |

|---|---|---|---|

| 4-Octanol | 1.25 | 1.03 | HPLC on Silica Gel |

| cis-3,4-Dimethylcyclohexanol | 1.18 | 1.06 | HPLC on Silica Gel |

Beyond enabling separation, the CSDP acid auxiliary is instrumental in the definitive determination of a molecule's three-dimensional structure through single-crystal X-ray crystallography. nih.gov A major challenge in this analytical technique is often the initial step of growing a high-quality crystal of the compound of interest. nih.gov Diastereomeric esters formed with CSDP acid have a high probability of yielding single crystals that are suitable for X-ray diffraction analysis. nih.govnih.gov

Crucially, the CSDP acid moiety contains "heavy" atoms—two chlorine atoms and a sulfur atom. nih.gov The presence of these atoms in the crystal lattice significantly aids in the X-ray analysis, allowing for an unambiguous determination of the absolute configuration of the attached alcohol. nih.gov For example, after separating the diastereomeric esters of cis-3,4-dimethylcyclohexanol, the second-eluted fraction was recrystallized to form colorless prisms. X-ray crystallographic analysis of these crystals definitively established the absolute configuration of the alcohol as (3S,4S), a determination made possible by the heavy atom effects of the chlorine and sulfur atoms. nih.gov

Contribution to Functional Materials Development

The development of functional materials often relies on organic molecules that can serve as precursors to larger, more complex systems with specific properties, such as color or electronic activity.

Phthalic acid and its derivatives are historically important precursors in the synthesis of a wide range of dyes and pigments, most notably the phthalocyanine (B1677752) class of compounds. These large, aromatic macrocycles are known for their intense colors and high stability. The synthesis of phthalocyanines typically involves the reaction of phthalic anhydride or its derivatives. While isomers like 4,5-dichlorophthalic acid are known intermediates for functional dyes and pigments, specific large-scale applications of this compound in this industry are less prominent in the literature. Its structural isomerism influences the final properties of the resulting pigment, and manufacturing processes have often been optimized for other, more readily available or performant isomers.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene-1,2-dicarboxylic acid (Phthalic Acid) |

| Camphorsultam |

| Camphorsultam-Dichlorophthalic acid (CSDP acid) |

| 4-Octanol |

| cis-3,4-Dimethylcyclohexanol |

| Terephthalic acid |

| 4,5-Dichlorophthalic anhydride |

| 4,5-Dichlorophthalic acid |

| Polyester |

| Alkyd resins |

| Kevlar® |

| Phthalocyanine |

Materials for Photocatalytic Applications

Support Materials for Catalysis

There is a lack of specific research data on the utilization of this compound as a support material for catalysis. The development of catalyst supports is a critical area in materials science, focusing on materials with high surface area, thermal stability, and desirable chemical properties to enhance catalytic activity and longevity. Although various organic molecules and polymers are investigated for this purpose, the scientific literature does not currently contain studies that specifically describe the synthesis or application of catalyst supports derived from this compound. Consequently, its efficacy and potential in this domain are yet to be determined.

Environmental Fate and Degradation Mechanisms of Dichlorophthalic Acids

Environmental Persistence and Transport Pathways in Natural Systems

The persistence of a chemical in the environment is defined by the length of time it remains in a particular environmental compartment before being removed by transport or degradation. nih.gov The structure of 3,4-dichlorophthalic acid, featuring a stable benzene (B151609) ring, two carboxylic acid functional groups, and two chlorine substituents, influences its environmental behavior.

Persistence: Chlorinated aromatic compounds can be resistant to degradation. The chlorine atoms on the benzene ring increase the molecule's recalcitrance compared to unsubstituted phthalic acid. The persistence is typically quantified by its half-life in various media, although specific half-life data for this compound in soil and water are not readily available in published literature. For comparison, related compounds like the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) can have soil half-lives ranging from a few days to several weeks, depending on environmental conditions. cdc.govresearchgate.net Anaerobic conditions tend to prolong the persistence of such compounds; the half-life of 2,4-D in anaerobic aquatic environments can range from 41 to 333 days. cdc.gov

Transport Pathways: The movement of this compound in the environment is largely dictated by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil particles.

Mobility in Soil: The two carboxylic acid groups make the molecule relatively polar and water-soluble, particularly in its dissociated (anionic) form at neutral or alkaline pH. This high water solubility suggests a potential for high mobility in soils and a tendency to leach from the soil surface into groundwater. nih.gov The extent of leaching is counteracted by adsorption to soil components. The primary mechanism for sorption of organic acids in soil is often through interaction with soil organic matter and clay surfaces. nih.gov However, the low organic carbon partitioning coefficients (Koc) typical for many organic acids indicate a high potential for movement with percolating water. mdpi.comresearchgate.net

Transport in Water: Due to its expected water solubility, this compound released into aquatic systems will primarily exist in the dissolved phase. It can be transported along with surface water flow in rivers and streams. Its low volatility, characteristic of dicarboxylic acids, means that transport via the atmosphere is not a significant pathway.

| Factor | Influence on Persistence & Transport | Inferred Properties for this compound |

|---|---|---|

| Chlorine Substituents | Increases chemical stability and resistance to microbial attack, potentially increasing persistence. | Likely more persistent than unsubstituted phthalic acid. |

| Carboxylic Acid Groups | Increases water solubility, especially at higher pH, leading to higher mobility in soil and water. | Expected to be mobile in soil with a potential for leaching to groundwater. |

| Soil Organic Matter | Adsorption to organic matter can decrease mobility and bioavailability for degradation. | Mobility is likely to be lower in soils with high organic content. nih.gov |

| pH | Affects the dissociation of carboxylic acid groups, influencing solubility and adsorption. | Higher pH increases solubility and mobility. |

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves chemical transformation without the intervention of biological organisms. The primary abiotic processes relevant to organic pollutants in the environment are hydrolysis and photolysis. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. For this compound, the aromatic ring and the carbon-chlorine bonds are generally stable and not susceptible to hydrolysis under typical environmental conditions (pH 4-9). viu.caepa.gov However, its corresponding anhydride (B1165640), 3,4-dichlorophthalic anhydride, readily undergoes hydrolysis to form the acid. This reaction is relevant as anhydrides can be intermediates in industrial processes. The hydrolysis of phthalic anhydride to phthalic acid is a well-documented process. researchgate.net

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb light at wavelengths greater than 290 nm and may be susceptible to direct photolysis. frontiersin.orgnih.gov Studies on phthalic acid esters have shown that they can undergo photodegradation, involving reactions such as hydroxylation of the aromatic ring, cleavage of the ester side chains, and eventual ring-opening. frontiersin.orgnih.gov It is plausible that this compound could undergo similar transformations, with direct photolysis leading to hydroxylation or dechlorination as potential initial steps. The presence of sensitizing species in natural waters, such as dissolved organic matter, could also lead to indirect photolysis.

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation by microorganisms is considered the most significant pathway for the ultimate removal of many organic pollutants from the environment. d-nb.infonih.gov The degradation of phthalates and chlorinated aromatic compounds has been extensively studied, providing a framework for the likely metabolic fate of this compound.

Under aerobic (oxygen-present) conditions, bacteria and fungi utilize oxygenases to initiate the breakdown of aromatic rings. The general aerobic pathway for phthalic acid degradation converges on the central intermediate protocatechuate (3,4-dihydroxybenzoic acid), which is then funneled into central metabolism through ring cleavage. nih.govd-nb.infonih.gov

For this compound, a plausible aerobic pathway would involve the following steps:

Dioxygenation: A dioxygenase enzyme would attack the aromatic ring, incorporating two hydroxyl groups to form a cis-dihydrodiol.

Dehydrogenation: The cis-dihydrodiol would be rearomatized by a dehydrogenase to form a dichlorinated dihydroxyphthalate intermediate, likely 4,5-dichlorocatechol. The degradation of the related compound 3,4-dichloronitrobenzene (B32671) has been shown to produce 4,5-dichlorocatechol. researchgate.net

Ring Cleavage: The resulting dichlorocatechol would be the substrate for a ring-cleavage dioxygenase (either ortho or meta cleavage), opening the aromatic ring.

Further Metabolism: The resulting aliphatic intermediates would be further metabolized, with the eventual release of the chlorine substituents as chloride ions and the mineralization of the carbon skeleton to CO2. nih.gov

In the absence of oxygen, different microbial strategies are employed. For chlorinated aromatic compounds, a key process is reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. For phthalic acid isomers, the established anaerobic pathway involves activation to a coenzyme A (CoA) thioester, followed by decarboxylation to benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism. d-nb.infonih.gov

A potential anaerobic fate for this compound could involve one or both of these processes:

Reductive Dechlorination: Anaerobic microbes could sequentially remove the chlorine atoms to produce 3-chlorophthalic acid, 4-chlorophthalic acid, and ultimately phthalic acid. This process has been observed for other chlorinated aromatic compounds. nih.gov

Phthalate (B1215562) Degradation Pathway: The molecule could be activated to 3,4-dichlorophthaloyl-CoA. This would be followed by decarboxylation and dechlorination steps, eventually leading to benzoyl-CoA. wikipedia.org

The complete mineralization under anaerobic (methanogenic) conditions involves syntrophic cooperation between different microbial groups, where fermentative bacteria break down the initial compound and methanogens consume the resulting intermediates like acetate (B1210297) and H2. nih.gov

Microbial communities in contaminated environments often adapt over time to utilize xenobiotic compounds as a source of carbon and energy. nih.gov The presence of compounds like this compound can select for microorganisms that possess or evolve the necessary catabolic enzymes.

Key Enzymes: The key enzymes involved would include dioxygenases for aerobic degradation and reductive dehalogenases or CoA ligases for anaerobic transformation. nih.govnih.gov

Adaptation: While specific microorganisms capable of degrading this compound have not been extensively documented, numerous bacterial genera, such as Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter, are known to degrade a wide range of phthalates and chlorinated aromatic compounds and would be likely candidates. nih.govmdpi.comnih.gov The adaptation process may require extended lag phases before significant degradation is observed, as seen in studies with other phthalate isomers. nih.gov

| Degradation Condition | Key Initial Step | Potential Intermediates | Central Metabolite |

|---|---|---|---|

| Aerobic | Dioxygenation | Dichlorinated cis-dihydrodiol, 4,5-Dichlorocatechol | Protocatechuate pathway intermediates |

| Anaerobic | Reductive Dechlorination | 3-Chlorophthalic acid, 4-Chlorophthalic acid, Phthalic acid | Benzoyl-CoA |

| CoA Activation/Decarboxylation | 3,4-Dichlorophthaloyl-CoA |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

The traditional synthesis of chlorinated aromatic compounds often involves harsh reagents and generates significant chemical waste. Future research is increasingly directed towards developing more environmentally benign synthetic pathways for 3,4-dichlorophthalic acid. Key areas of exploration include:

Catalytic Processes: The use of novel catalysts to improve reaction efficiency and reduce waste is a primary goal. This includes exploring metal-based and organocatalysts that can facilitate the chlorination of phthalic acid or its precursors with higher selectivity and under milder conditions.

Biocatalysis: Harnessing enzymes or whole-cell systems for the synthesis of halogenated compounds is a promising green alternative. Research into identifying or engineering microorganisms capable of regioselective chlorination could lead to highly efficient and sustainable production methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and reduced energy consumption. Applying this technology to the synthesis of this compound and its derivatives could offer a faster and more energy-efficient alternative to conventional heating methods.

Solvent-Free or Green Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. Research into solvent-free reaction conditions or the use of benign solvents for the synthesis and purification of this compound is crucial for minimizing environmental impact.

Exploration of Novel Derivatives with Enhanced Functionalities

The true potential of this compound lies in its utility as a building block for novel derivatives with tailored properties. Its anhydride (B1165640), 3,4-dichlorophthalic anhydride, is a key intermediate for creating a wide array of functional molecules.

One of the most significant applications is in the synthesis of polyimides , a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. By reacting 3,4-dichlorophthalic anhydride with various diamines, researchers can create a diverse range of polyimides with specific properties. The chlorine substituents on the phthalic moiety can enhance flame retardancy and modify the polymer's solubility and processing characteristics.

Future research in this area will focus on:

Synthesizing novel polyimides with improved processability for applications in aerospace and electronics.

Developing functional polymers for use in biodegradable materials by incorporating this compound into polyester (B1180765) backbones.

Creating derivatives with potential applications as herbicides or plant growth regulators, leveraging the biological activity often associated with halogenated organic compounds.

The reactivity of the carboxylic acid groups also allows for the synthesis of a variety of esters and amides, opening the door to new pharmaceuticals, agrochemicals, and specialty chemicals.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and materials, thereby guiding experimental research and accelerating the discovery process. For this compound and its derivatives, advanced computational modeling is an emerging trend.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This allows for a deeper understanding of how the chlorine substituents influence the molecule's behavior and interactions. Such studies can predict the geometry of metal complexes and the nature of bonding, which is crucial for designing new materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. By developing QSAR models for a series of this compound derivatives, researchers can predict their potential toxicity or efficacy as herbicides or pharmaceuticals. Similarly, QSPR models can predict important physical properties of polymers derived from this acid, such as their glass transition temperature and solubility.

These computational approaches will enable a more rational design of new molecules and materials based on this compound, saving time and resources in the laboratory.

Integration in Supramolecular Chemistry and Nanotechnology

The rigid structure and the presence of two carboxylic acid groups make this compound an attractive candidate for use as a linker in supramolecular chemistry and nanotechnology.

A key area of interest is its potential application in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming porous structures with exceptionally high surface areas. Dicarboxylic acids are common linkers in MOF synthesis, and the specific geometry and electronic properties of this compound could lead to the formation of novel MOFs with unique properties. The chlorine atoms can influence the framework's stability, pore size, and affinity for certain guest molecules.

Potential applications for MOFs based on this compound include:

Gas storage and separation

Catalysis

Chemical sensing

Drug delivery

Furthermore, the self-assembly properties of derivatives of this compound could be exploited to create other nanostructures, such as nanoparticles and functionalized surfaces, with applications in materials science and biomedicine.

Comprehensive Environmental Risk Assessment Methodologies

As with any chemical, a thorough understanding of the environmental fate and potential risks of this compound is essential. While extensive data exists for general phthalic acid esters, specific information on the dichlorinated form is less common. Future research will need to focus on comprehensive environmental risk assessment.

This will involve several key areas:

Development of Analytical Methods: Sensitive and selective analytical methods are needed for the detection and quantification of this compound in various environmental matrices, such as water, soil, and sediment. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) will be crucial.

Biodegradation Studies: Investigating the biodegradation of this compound by microorganisms is vital to understanding its persistence in the environment. Identifying bacterial strains that can break down this compound could also lead to bioremediation strategies for contaminated sites.

Ecotoxicity Testing: Assessing the toxicity of this compound to various aquatic and terrestrial organisms is necessary to determine its potential impact on ecosystems. This includes studying its effects on algae, invertebrates, and fish.

By combining these methodologies, a comprehensive environmental risk profile for this compound can be established, ensuring its safe and sustainable use in future applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis and purification protocols for 3,4-dichlorophthalic acid (DCPA) and its metal complexes?

- Methodological Answer : DCPA can be synthesized by dissolving the acid in ethanol, followed by the addition of NaOH to deprotonate the carboxylic groups. Metal complexes (e.g., Cu²⁺ or Zn²⁺) are formed by introducing metal chlorides into the solution, yielding precipitates that are filtered, washed with ethanol, and dried at 40°C . Purification typically involves recrystallization from ethanol or methanol.

Q. Which spectroscopic techniques are essential for characterizing DCPA and its derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1612 cm⁻¹, Cl-C vibrations at ~617 cm⁻¹) .

- XRD : Resolves crystal structures of metal complexes .

- NMR : Confirms molecular structure and purity (¹H/¹³C for proton and carbon environments).

Q. How should researchers handle DCPA safely in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood to avoid inhalation, and store in sealed containers away from heat. In case of skin contact, rinse immediately with water. Combustible dust risks require minimizing airborne particles .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study DCPA's electronic properties?

- Methodological Answer : Use the B3LYP functional with a 6-311G(d,p) basis set to optimize geometry, calculate HOMO-LUMO gaps (e.g., ~4.5 eV for DCPA-Zn), and analyze charge transfer via Natural Bond Orbital (NBO) analysis. Compare experimental IR spectra with theoretical vibrational modes to validate computational models .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for DCPA complexes?

- Methodological Answer :

- Solvent Effects : Include solvent models (e.g., PCM) in DFT calculations to account for ethanol interactions.

- Hydrogen Bonding : Adjust for intermolecular H-bonding in crystalline vs. gas-phase models.

- Parameter Tuning : Refine basis sets or scaling factors for vibrational frequencies .